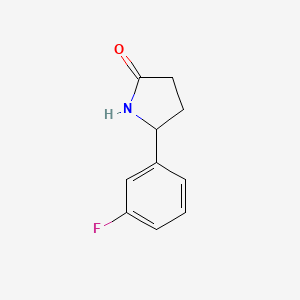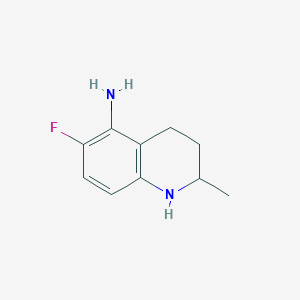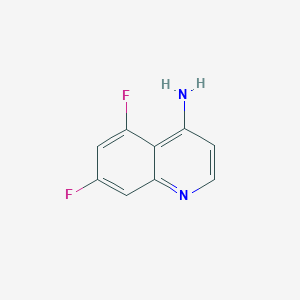
2-Ethylnaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylnaphthalen-1-ol is an organic compound belonging to the class of naphthalenols It is characterized by the presence of an ethyl group at the second position and a hydroxyl group at the first position on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylnaphthalen-1-ol can be achieved through several methods. One common approach involves the alkylation of 2-naphthol with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to promote the alkylation reaction under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions: 2-Ethylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form ethylnaphthalene using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Ethylnaphthaldehyde, ethylnaphthoquinone
Reduction: Ethylnaphthalene
Substitution: Brominated or nitrated derivatives of this compound
科学研究应用
2-Ethylnaphthalen-1-ol has found applications in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.
相似化合物的比较
- 2-Naphthol
- 1-Naphthol
- 2-Ethylnaphthalene
Comparison: 2-Ethylnaphthalen-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in electrophilic substitution reactions. Compared to 2-naphthol and 1-naphthol, the ethyl group in this compound provides additional steric hindrance, influencing its reactivity and interaction with other molecules.
属性
CAS 编号 |
89096-08-2 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC 名称 |
2-ethylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-8,13H,2H2,1H3 |
InChI 键 |
KSTGSVANFMJGGB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=CC=CC=C2C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912963.png)

![5-(Oxetan-3-YL)benzo[D][1,3]dioxole](/img/structure/B11912977.png)
![2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11912983.png)

![7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11912995.png)







